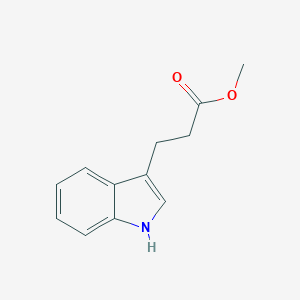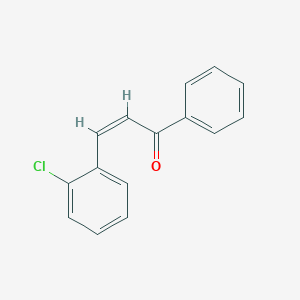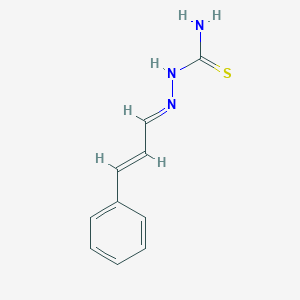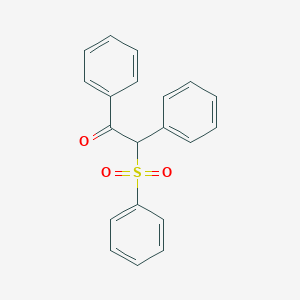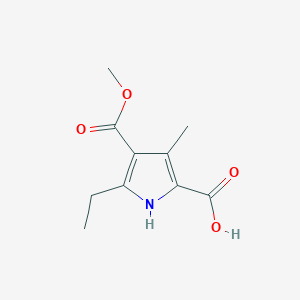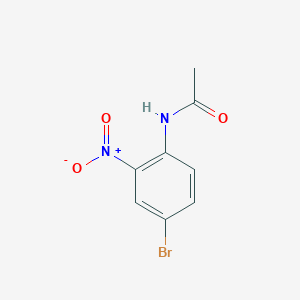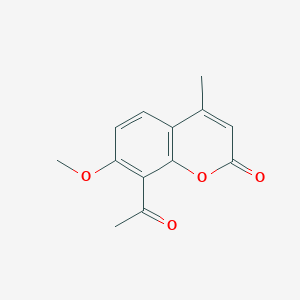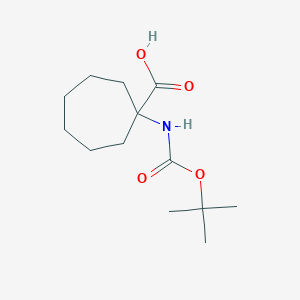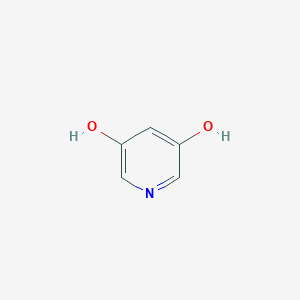
Pyridine-3,5-diol
描述
Pyridine-3,5-diol, also known as 3,5-dihydroxypyridine, is an organic compound with the molecular formula C5H5NO2. It is a white crystalline solid that is soluble in water and alcohols but has low solubility in non-polar solvents. This compound is characterized by the presence of two hydroxyl groups attached to the pyridine ring at the 3 and 5 positions, making it a dihydroxylated derivative of pyridine .
作用机制
Target of Action
Pyridine derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls .
Biochemical Pathways
Pyridine-3,5-diol may be involved in the degradation pathways of pyridine derivatives. For instance, it has been suggested that pyridine-2,5-diol is an intermediate in pyridin-2-ol catabolic pathway . Moreover, it has been found that some bacteria can transform nicotine into renewable hydroxylated-pyridine intermediates, including 2,5-dihydroxypyridine .
Pharmacokinetics
It’s known that the compound is very soluble, indicating high bioavailability .
Result of Action
It’s known that pyridine derivatives can have various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, a bacterium strain, Agrobacterium sp. DW-1, has been found to degrade 3-hydroxypyridine, a related compound, through a series of biochemical reactions involving various enzymes .
Cellular Effects
The cellular effects of Pyridine-3,5-diol are not well-studied. Related compounds such as 3-hydroxypyridine have been shown to influence cell function. For example, Agrobacterium sp. DW-1 can degrade 3-hydroxypyridine, suggesting that this compound might also interact with cellular processes in a similar manner .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds such as 3-hydroxypyridine have been shown to be degraded by certain bacterial strains over time .
Metabolic Pathways
Related compounds such as 3-hydroxypyridine have been shown to be metabolized through specific pathways involving various enzymes .
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-3,5-diol can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the hydroxylation of pyridine using whole cells of Burkholderia sp. MAK1, which can regioselectively introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step chemical synthesis. One method includes the high-temperature oxidation of nitrobenzene or resorcinol to obtain 3,5-dihydroxypyridine, which is then converted to this compound through further chemical reactions .
化学反应分析
Types of Reactions: Pyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3,5-dione.
Reduction: Reduction reactions can convert it to pyridine-3,5-dihydroxyamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Pyridine-3,5-dione.
Reduction: Pyridine-3,5-dihydroxyamine.
Substitution: Various substituted pyridine derivatives
科学研究应用
Pyridine-3,5-diol has a wide range of applications in scientific research:
相似化合物的比较
Pyridine-2,4-diol: Similar to pyridine-3,5-diol but with hydroxyl groups at the 2 and 4 positions.
Pyridine-2,6-diol: Hydroxyl groups at the 2 and 6 positions.
Pyridine-3,4-diol: Hydroxyl groups at the 3 and 4 positions.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The positioning of the hydroxyl groups allows for unique hydrogen bonding and coordination chemistry, making it valuable in various applications .
属性
IUPAC Name |
pyridine-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNXVCDIWGFMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188911 | |
| Record name | Pyridine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-02-0 | |
| Record name | 3,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-3,5-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH4N289BYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: One interesting synthetic route for 3,5-Dihydroxypyridine starts with a carbohydrate like D-galactose. [, ] Instead of forming the expected azasugar, the reaction undergoes an unusual three-step sequence:
A: Research indicates that 3,5-Dihydroxypyridine derivatives, particularly those with modifications at the C2 position, show promise in addressing conditions involving Matrix Metalloproteinases (MMPs) and the Epidermal Growth Factor (EGF) pathway. [] For example, a derivative with a C2-substituted tetradecyloxy chain (TD-2) exhibited the following effects:
- Inhibition of Gelatinases: TD-2 inhibited the activity and reduced the RNA expression of gelatinases, suggesting potential applications in managing diseases associated with aberrant MMP activity, such as cancer. []
- EGF Pathway Modulation: TD-2 also demonstrated inhibitory effects on Akt, a key component of the EGF signaling cascade, which is often dysregulated in cancer cells. [] This suggests potential for targeting oncogenic signaling.
A: Computational molecular docking studies suggest that a derivative of 3,5-Dihydroxypyridine, specifically 2-(3,4-dihydroxyphenyl)8a H-pyrano[2,3-c]pyridine-3,5-diol, might interact with SspB, a virulence factor of the oral pathogen Streptococcus gordonii. [] Inhibition of SspB could potentially disrupt bacterial adhesion and biofilm formation, leading to new strategies for managing dental plaque and associated oral diseases. []
ANone: Researchers are utilizing a variety of techniques to understand the properties and potential of 3,5-Dihydroxypyridine and its analogs. Some of these include:
- In silico Molecular Docking: This computational approach is used to predict the binding interactions of 3,5-Dihydroxypyridine derivatives with target proteins, such as SspB. []
- Cell-Based Assays: The effects of 3,5-Dihydroxypyridine derivatives on cell viability, gene expression (e.g., MMPs), and signaling pathways (e.g., EGF pathway) can be investigated using cell culture models. []
- Physicochemical Studies: Techniques like alkaline fusion and analysis of the resulting products are used to characterize the properties of 3,5-Dihydroxypyridine and its derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


